Cas no 899733-80-3 (N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide)

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide is a specialized organic compound featuring a spirocyclic dioxolane moiety and a trifluoromethyl-substituted benzamide group. Its unique structure imparts stability and reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The spirocyclic component enhances conformational rigidity, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance. This compound is well-suited for applications requiring precise molecular interactions, such as enzyme inhibition or ligand design. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial purposes. High purity and well-defined stereochemistry ensure reproducibility in advanced chemical studies.
N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide structure
899733-80-3 structure
Product Name:N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide
CAS No:899733-80-3
MF:C16H18F3NO3
MW:329.314235210419
CID:5495017
Update Time:2025-06-30

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-(trifluoromethyl)benzamide
    • N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide
    • Inchi: 1S/C16H18F3NO3/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-9-13-10-22-15(23-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,20,21)
    • InChI Key: ANTYWSIUSHIIAW-UHFFFAOYSA-N
    • SMILES: C(NCC1OC2(CCCC2)OC1)(=O)C1=CC=C(C(F)(F)F)C=C1

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 899733-80-3 and the product name N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide represents a fascinating intersection of synthetic chemistry and biological activity. This molecule, characterized by its intricate spirocyclic structure and the presence of a trifluoromethyl group, has garnered attention in recent years due to its potential applications in pharmaceutical research and drug development.

In the realm of chemical biology, the unique structural features of this compound make it a promising candidate for further investigation. The spirocyclic core, derived from 1,4-dioxaspiro[4.4]nonane, contributes to its rigidity and stability, which are often desirable properties in drug-like molecules. This structural motif has been explored in various contexts, including the design of bioactive scaffolds that can interact with biological targets in a specific manner.

The presence of the trifluoromethyl group at the benzamide moiety is another critical feature that enhances the compound's pharmacological profile. Trifluoromethyl groups are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity. In particular, they can increase the metabolic resistance of molecules to enzymatic degradation, thereby extending their half-life in vivo. This property is particularly valuable in the development of long-acting therapeutics.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry. These molecules often exhibit unique conformational preferences and binding modes that can be exploited to develop novel therapeutic agents. The compound N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide is no exception, and its potential as a lead compound has been explored in several contexts.

One area of interest is its potential as an intermediate in the synthesis of more complex bioactive molecules. The spirocyclic core can serve as a versatile scaffold that can be functionalized at multiple points to introduce additional pharmacophores. This flexibility makes it an attractive building block for medicinal chemists seeking to design novel compounds with tailored biological activities.

Another exciting aspect of this compound is its potential role in modulating biological pathways relevant to human health and disease. The benzamide moiety is a common pharmacophore found in many drugs, known for its ability to interact with various biological targets such as enzymes and receptors. The combination of this motif with the spirocyclic core suggests that this compound may have multiple points of interaction within biological systems.

The trifluoromethyl group further enhances its potential by influencing its physicochemical properties. This group can increase the lipophilicity of the molecule, making it more likely to cross cell membranes and reach its target site of action. Additionally, it can affect the electronic properties of adjacent functional groups, thereby modulating their reactivity and interaction with biological targets.

In light of these properties, researchers have been investigating this compound for its potential applications in various therapeutic areas. For instance, its structural features make it a candidate for developing drugs that target neurological disorders, where precise molecular interactions are crucial for efficacy. The rigidity provided by the spirocyclic core ensures that the molecule maintains a specific conformation upon binding to its target, while the trifluoromethyl group enhances its pharmacokinetic profile.

Furthermore, the benzamide moiety suggests potential applications in anti-inflammatory therapies. Many anti-inflammatory drugs contain benzamide derivatives that interact with specific enzymes involved in inflammation pathways. The unique structural features of N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide could make it an effective modulator of these pathways.

The synthesis of this compound also presents an interesting challenge for synthetic chemists. The spirocyclic core requires careful construction to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and stereoselective methodologies have been employed to achieve this goal. These synthetic strategies not only highlight the compound's complexity but also showcase the ingenuity involved in modern chemical synthesis.

As research continues to uncover new applications for this molecule, it is likely that additional derivatives will be synthesized and tested for their biological activity. The combination of computational modeling and experimental validation will be crucial in understanding how these molecules interact with biological systems at a molecular level.

In conclusion, the compound with CAS number 899733-80-3, known as N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-4-(trifluoromethyl)benzamide, represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features make it a promising candidate for further investigation across various therapeutic areas.

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